Orexin OX2R Subtype Selectivity: 2-Fluorophenyl vs. 3-Fluorophenyl Regioisomer in a Congeneric Series
In a congeneric benzoxazole-derived series tested for orexin receptor antagonism, the 2-fluorophenyl analog (Compound 21) displayed no measurable OX1R inhibition but retained OX2R activity with an IC₅₀ of 3.87 µM. In contrast, the 3-fluorophenyl isomer (Compound 15) showed dual OX1R/OX2R activity with IC₅₀ values of 1.98 µM and 1.65 µM, respectively. The 4-fluorophenyl analog (Compound 20) was inactive at both subtypes [1].
| Evidence Dimension | OX2R antagonism potency (IC₅₀, µM) vs. OX1R selectivity |
|---|---|
| Target Compound Data | OX1R: NA (no inhibition); OX2R IC₅₀ = 3.87 µM |
| Comparator Or Baseline | 3-Fluorophenyl analog (Cmpd 15): OX1R IC₅₀ = 1.98 µM, OX2R IC₅₀ = 1.65 µM; 4-Fluorophenyl analog (Cmpd 20): OX1R = NA, OX2R = NA |
| Quantified Difference | 2-Fluorophenyl yields OX₂R-selective engagement at 3.87 µM, whereas 3-fluorophenyl is a dual antagonist (2.0 µM OX₁R, 1.7 µM OX₂R); 4-fluorophenyl is inactive at both subtypes. |
| Conditions | Human recombinant OX1R and OX2R expressed in HEK293 cells; calcium mobilization FLIPR assay |
Why This Matters
For researchers requiring OX2R-selective tool compounds without confounding OX1R activity, the 2-fluorophenyl substitution pattern is essential; the 3-fluoro or 4-fluoro analogs cannot serve as substitutes.
- [1] PMC9056352 — Table 2: The IC50 values of the prepared compounds 15–22 against OX1R and OX2R. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9056352/table/tab2/ View Source
